molecular formula C20H27N3O2S B2736086 1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-methoxyphenyl)urea CAS No. 1105238-69-4

1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-methoxyphenyl)urea

Cat. No.: B2736086
CAS No.: 1105238-69-4
M. Wt: 373.52
InChI Key: QDUUVFCGIHTNSJ-UHFFFAOYSA-N
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Description

1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-methoxyphenyl)urea is a urea derivative characterized by a unique structural framework. The molecule features:

  • Azepane ring: A seven-membered secondary amine ring, which may enhance lipophilicity and influence pharmacokinetic properties such as metabolic stability and membrane permeability.
  • Thiophen-3-yl group: A sulfur-containing aromatic heterocycle, contributing to electronic and steric effects that could modulate receptor binding or catalytic interactions.
  • 3-Methoxyphenylurea moiety: The methoxy group at the meta position of the phenyl ring may improve solubility and influence intermolecular interactions (e.g., hydrogen bonding or π-stacking).

Properties

IUPAC Name

1-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-3-(3-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2S/c1-25-18-8-6-7-17(13-18)22-20(24)21-14-19(16-9-12-26-15-16)23-10-4-2-3-5-11-23/h6-9,12-13,15,19H,2-5,10-11,14H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUUVFCGIHTNSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NCC(C2=CSC=C2)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-methoxyphenyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Azepane Ring: Starting from a suitable precursor, the azepane ring can be synthesized through cyclization reactions.

    Thiophene Substitution: The thiophene ring can be introduced via a substitution reaction, often using a halogenated thiophene derivative.

    Urea Formation: The final step involves the formation of the urea linkage by reacting an isocyanate derivative with an amine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-methoxyphenyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

Medicinal Chemistry

1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-methoxyphenyl)urea has shown potential as a candidate for drug development due to its unique structural features. Its biological activity is primarily attributed to its ability to modulate enzyme and receptor functions.

Potential Therapeutic Areas :

  • Antitumor Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : The thiophene moiety is known for its antimicrobial activity, suggesting potential applications in treating infections.

Biochemical Probes

The compound may serve as a biochemical probe in studies aimed at understanding specific molecular interactions within biological systems. Its ability to interact with various receptors can facilitate the exploration of signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological activities and potential applications of this compound:

  • Antitumor Studies : A study demonstrated that derivatives with similar structures exhibited selective cytotoxicity against breast cancer cell lines, suggesting that the compound may have anticancer potential.
  • Antimicrobial Activity : Research indicated that compounds containing thiophene rings showed significant antibacterial activity against Gram-positive bacteria, supporting the exploration of this compound in infectious disease treatment.

Mechanism of Action

The mechanism of action of 1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-methoxyphenyl)urea would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related urea derivatives from the evidence, focusing on substituents, synthesis, and biological or physicochemical properties:

Compound Key Substituents Synthesis & Yield Notable Properties Reference
1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-methoxyphenyl)urea (Target) Azepane, thiophen-3-yl, 3-methoxyphenyl Not reported in evidence Hypothesized: Enhanced lipophilicity (azepane), potential CNS activity (thiophene) N/A
1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea Pyrrole-carbonyl, 4-methoxyphenyl One-step synthesis via triphosgene (72% yield) High-yield synthesis; characterized by NMR, FTIR, and mass spectrometry
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea Chloro, trifluoromethyl, pyridyl-thio, methoxy Part of a series evaluated for biological activity Designed for kinase inhibition; trifluoromethyl enhances metabolic stability
1-(4-Methoxyphenyl)-3-(2-nitrophenyl)oxiran-2-yl)urea 4-Methoxyphenyl, 2-nitrophenyl, oxirane Acid-catalyzed rearrangement of oxiranes Nitro group may confer redox activity or toxicity risks
1-(2-Chlorobenzoyl)-3-(3-methoxyphenyl)thiourea 2-Chlorobenzoyl, 3-methoxyphenyl, thiourea Structural analysis via X-ray crystallography Thiourea backbone may enhance metal coordination
1-(3-Isopropylphenyl)-3,3-dimethylurea 3-Isopropylphenyl, dimethylurea Commercial availability (CAS 55304-10-4) Simple urea derivative; dimethyl groups reduce hydrogen-bonding capacity
1-[3-(2-Hydroxyethylamino)-5-trifluoromethoxyphenyl]-3-[2-(2-hydroxyethyl)phenyl]urea Trifluoromethoxy, hydroxyethylamino, hydroxyethylphenyl Low yield (22%) due to challenging substitution reactions Hydroxyethyl groups improve solubility; trifluoromethoxy enhances electronegativity

Key Structural and Functional Differences:

Azepane vs.

Thiophene vs. Phenyl/Pyridyl : The thiophen-3-yl group introduces sulfur-based electronic effects distinct from oxygen/nitrogen in pyridyl or phenyl rings, possibly altering binding affinities in biological targets .

3-Methoxy vs. 4-Methoxy Substitution : The meta-methoxy group in the target compound may reduce steric hindrance compared to para-substituted analogs (), optimizing interactions with planar binding sites .

Urea vs. Thiourea : Thiourea derivatives () exhibit stronger metal-coordinating capacity but reduced metabolic stability compared to urea .

Biological Activity

1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-methoxyphenyl)urea, with the CAS number 946356-29-2, is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of (thio)ureas, which are known for their diverse pharmacological properties including anti-cancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, therapeutic potentials, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of 1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-methoxyphenyl)urea is C22H29N3O4SC_{22}H_{29}N_{3}O_{4}S, with a molecular weight of 431.6 g/mol. The structure features an azepane ring, a thiophene moiety, and a methoxy-substituted phenyl group, which are crucial for its biological activity.

PropertyValue
CAS Number946356-29-2
Molecular FormulaC22H29N3O4S
Molecular Weight431.6 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The urea functional group allows for hydrogen bonding, which is essential for binding to enzymes and receptors involved in several biological pathways:

  • Antitumor Activity : Compounds with similar structures have shown significant antitumor properties. For instance, thioamide derivatives have been reported to inhibit cancer cell proliferation by inducing apoptosis through pathways involving p53 activation and caspase cleavage .
  • Antimicrobial Properties : The presence of the thiophene ring is associated with antimicrobial activity. Studies have indicated that thiophene derivatives exhibit broad-spectrum antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects : Urea derivatives have been explored for their anti-inflammatory activities, potentially through the inhibition of inflammatory mediators like cytokines .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of (thio)urea compounds similar to the target compound. Key findings include:

  • Anticancer Efficacy : A study reported that a related thioamide compound exhibited GI50 values ranging from 15.1 to 28.7 µM against various cancer cell lines, indicating promising anticancer activity .
  • Inhibition of Enzymatic Activity : Research has demonstrated that certain urea derivatives can inhibit key enzymes like GSK-3β, which is implicated in cancer progression and neurodegenerative diseases .

Comparative Analysis

When compared to similar compounds such as N-(2-(piperidin-1-yl)-2-(thiophen-3-yl)ethyl)-3,4-dimethoxybenzenesulfonamide, the azepane-containing derivative may offer unique advantages due to its structural diversity which could enhance binding affinity and selectivity towards specific biological targets.

Compound NameAnticancer Activity (GI50 µM)Antimicrobial ActivityNotes
1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-methoxyphenyl)urea15.1 - 28.7Broad-spectrumPotentially high selectivity
N-(2-(piperidin-1-yl)-2-(thiophen-3-yl)ethyl)-3,4-dimethoxybenzenesulfonamideVariesModerateLess structural diversity

Q & A

Q. Table 1: Example Synthesis Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
1Azepane, Thiophen-3-yl-CH₂Br, K₂CO₃, DMF, 80°C, 12h65–7085–90
23-Methoxyphenyl isocyanate, EDC, DCM, RT, 24h50–5590–95

Basic: Which analytical techniques are critical for structural characterization?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., azepane’s CH₂ groups at δ 2.5–3.5 ppm, thiophene protons at δ 6.8–7.2 ppm) .
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight (calc. for C₂₂H₂₈N₃O₂S: 398.19 g/mol) .
  • HPLC-PDA: Purity assessment and detection of byproducts (e.g., unreacted isocyanate) .

Q. Table 2: Key Spectral Data

TechniqueKey Peaks/Features
¹H NMRδ 3.75 (s, OCH₃), δ 7.1–7.3 (thiophene-H)
HRMS[M+H]⁺ m/z 398.19

Advanced: How can researchers resolve contradictory bioactivity data across assays?

Answer:
Contradictions may arise from assay-specific conditions (e.g., pH, cell lines) or off-target effects. Strategies include:

  • Dose-Response Curves: Validate activity across multiple concentrations (e.g., IC₅₀ in enzymatic vs. cellular assays) .
  • Counter-Screens: Test against related targets (e.g., kinase panels) to rule out promiscuity .
  • Metabolic Stability Studies: Assess compound degradation in liver microsomes, which may explain reduced efficacy in vivo .

Advanced: What mechanistic hypotheses explain its potential biological activity?

Answer:
The compound’s azepane and thiophene moieties suggest interactions with:

  • GPCRs or Ion Channels: Azepane’s amine group may mimic endogenous ligands (e.g., serotonin analogs) .
  • Enzyme Inhibition: Urea’s hydrogen-bonding capacity could block catalytic sites (e.g., kinases or proteases) .
  • Validation: Molecular docking (AutoDock Vina) and site-directed mutagenesis to identify binding residues .

Advanced: How to design structure-activity relationship (SAR) studies for this scaffold?

Answer:

  • Variations: Modify azepane ring size (6- vs. 7-membered), thiophene substitution (2- vs. 3-position), or methoxy group (electron-withdrawing/-donating groups) .
  • Assays: Test analogs in parallel for target binding (SPR), solubility (shake-flask method), and metabolic stability (CYP450 inhibition) .
  • Key Metrics: Correlate logP (2.5–3.5) with membrane permeability (Caco-2 assay) .

Q. Table 3: Example SAR Findings

ModificationBioactivity (IC₅₀, nM)Solubility (µg/mL)
Thiophen-3-yl120 ± 1525 ± 3
Thiophen-2-yl>50040 ± 5

Advanced: What in vivo experimental designs are recommended for efficacy studies?

Answer:

  • Animal Models: Use disease-relevant models (e.g., xenografts for oncology, LPS-induced inflammation for immunology) .
  • Dosing: Optimize based on PK/PD (e.g., 10 mg/kg IV, QD for 14 days) .
  • Endpoint Analysis: Histopathology, cytokine profiling (ELISA), and target engagement (PET imaging) .

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